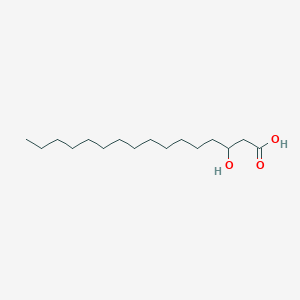

3-Hydroxyhexadecanoic acid

概要

説明

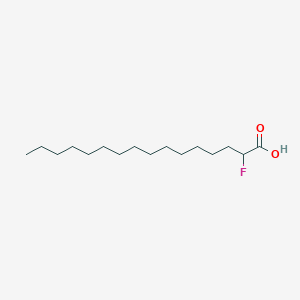

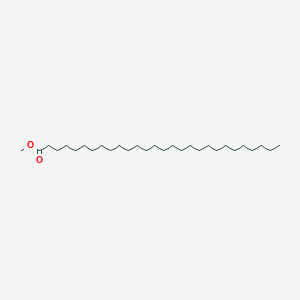

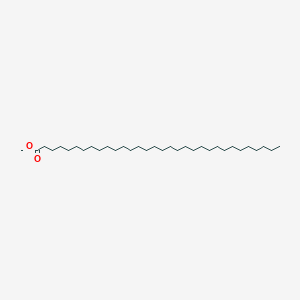

3-Hydroxyhexadecanoic Acid, also known as 3-Hydroxypalmitic acid, is a long-chain fatty acid . It behaves as an uncoupler of oxidative phosphorylation in heart mitochondria .

Synthesis Analysis

A new type of medium-chain-length-co-long-chain-length polyhydroxyalkanoate (mcl-co-lcl PHA) containing 39.25 mol% 3-hydroxyhexadecanoic (3HHD) was isolated from Bacillus thermoamylovorans strain PHA005 and utilized as biofuel substrate . A novel process to produce 3-hydroxyalkanoate methyl ester (3HAME) using mcl-co-lcl PHA was transesterification via an enzyme-catalysis .Molecular Structure Analysis

The molecular formula of 3-Hydroxyhexadecanoic Acid is C16H32O3 . Its molecular weight is 272.42 .Chemical Reactions Analysis

3-Hydroxyhexadecanoic Acid may be used in studies that involve the lipid structures of endotoxin lipid A molecules .Physical And Chemical Properties Analysis

3-Hydroxyhexadecanoic Acid has a melting point of 78-79 °C . Its boiling point is predicted to be 405.0±28.0 °C . The density is predicted to be 0.955±0.06 g/cm3 . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . The pKa is predicted to be 4.38±0.10 .科学的研究の応用

Lipid Structure Studies

3-Hydroxyhexadecanoic acid is used in studies involving the lipid structures of endotoxin lipid A molecules. These studies are crucial for understanding the biochemistry of bacterial endotoxins and can aid in the development of treatments for bacterial infections .

Metabolomics Research

This compound is referenced in metabolomics databases such as The Metabolomics Innovation Centre (TMIC), indicating its relevance in metabolic studies. Metabolomics is the large-scale study of small molecules within cells, biofluids, tissues, or organisms and is an important field in systems biology .

Biochemical Synthesis

The compound has been synthesized using the Reformatsky reaction, which is significant for radiochemical studies and tracing metabolic pathways .

Medical Research: LCHAD Deficiency

In medicine, 3-Hydroxyhexadecanoic acid accumulates in patients with Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a disorder that affects mitochondrial metabolism. Studying this accumulation can help understand and treat this metabolic disorder .

Organic Chemistry: Amide Bond Formation

The terminal carboxylic acid group of 3-Hydroxyhexadecanoic acid can react with primary amine groups to form stable amide bonds, which is a fundamental reaction in organic chemistry and peptide synthesis .

Plant Biology: Fatty Acid Regulation

Research has identified genes that regulate the conversion of palmitic acid to 16-hydroxyhexadecanoic acid, which is important for understanding fatty acid metabolism in plants and can have implications for agricultural science and crop improvement .

作用機序

Target of Action

3-Hydroxyhexadecanoic acid, also known as 3-Hydroxy C16:0 derivative of palmitic acid, is a component of bacterial lipids . It is primarily used in lipid studies and as an internal standard . .

Mode of Action

3-Hydroxyhexadecanoic acid is a long-chain fatty acid that behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . This means it disrupts the coupling between the electron transport chain and ATP synthesis, leading to a decrease in ATP production and an increase in heat generation .

Biochemical Pathways

3-Hydroxyhexadecanoic acid is involved in the lipid structures of endotoxin lipid A molecules . Endotoxin lipid A is a component of the outer membrane of Gram-negative bacteria and plays a crucial role in the immune response to bacterial infection.

Result of Action

It is known to accumulate in long-chain 3-hydroxyacyl-coa dehydrogenase (lchad) deficiency disorder , a rare genetic condition that prevents the body from converting certain fats into energy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

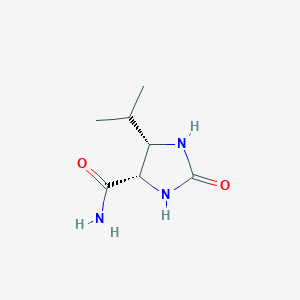

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)